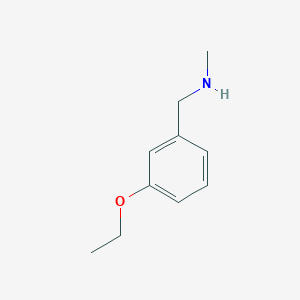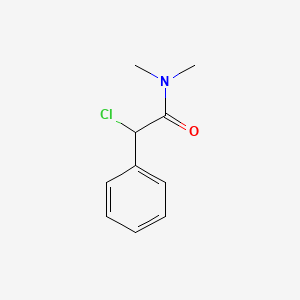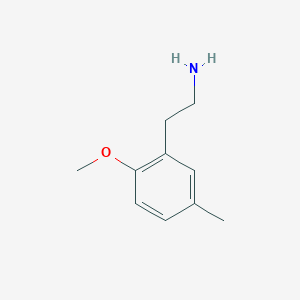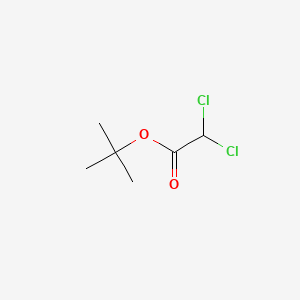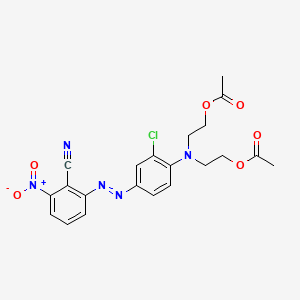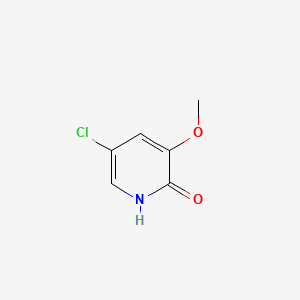
3,3-Diphenylhexamethyltrisiloxane
Descripción general
Descripción
3,3-Diphenylhexamethyltrisiloxane is a clear colorless liquid with the chemical formula C18H28O2Si3 and a molecular weight of 360.67 g/mol . It belongs to the class of organosilicon compounds and contains three silicon atoms in its structure.
Synthesis Analysis
The synthesis of 3,3-Diphenylhexamethyltrisiloxane involves the reaction between diphenylsilanediol and hexamethyldisilazane . This process results in the formation of the target compound .
Molecular Structure Analysis
The molecular structure of 3,3-Diphenylhexamethyltrisiloxane consists of a central silicon atom bonded to three phenyl groups and six methyl groups. The arrangement of these substituents around the silicon atoms contributes to its unique properties .
Chemical Reactions Analysis
3,3-Diphenylhexamethyltrisiloxane can participate in various chemical reactions, including hydrolysis , condensation , and substitution reactions. These reactions are essential for its applications in different fields .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Poly(Imide Siloxane) Copolymer Development
Research indicates that incorporating diphenyl-siloxane groups into α,ω-bis(aminopropyl)polydimethylsiloxane (APPS) oligomers leads to the development of poly(imide siloxane) (PIS) copolymers. This combination significantly improves the compatibility between polyimide and polysiloxane segments, affecting the thermal stabilities and mechanical properties of the PIS copolymers, which could be beneficial for engineering polymer design (Liaw & Chen, 2007).
Synthesis of Bis(3,3-dinitrobutyl)polysiloxanes
A study has shown that phenyl groups act as silicon-protecting groups in the synthesis of bis-(3,3-dinitrobutyl)polysiloxanes. This process involves the addition of diphenylsilane to acrolein dimethyl acetal and subsequent reactions leading to the synthesis of various bis(3-bromobutyl)diphenylsilane compounds (Lerdal & Baum, 1978).
Development of Gas Chromatography Stationary Phases
Diphenylpolysiloxanes have been characterized for their use as stationary phases in gas chromatography. Research on polysiloxanes containing methyl, phenyl, and cyanoalkyl groups demonstrated their microstructure, molecular weight, end group characteristics, and suitability for gas chromatography applications (Mayer, Zöllner & Kählig, 1999).
Applications in Composites
Research into the use of diphenylborosiloxane in the synthesis of carbon fiber and ceramics composites highlighted its potential in improving the mechanical properties, oxidation resistance, and crystal structure of the composites. These findings are significant for materials engineering, particularly in developing robust composite materials (Hoshii et al., 1994).
Amide Reduction to Amines
A study demonstrated the reduction of tertiary amides to amines using diphenylsilane as a catalyst. This process showed high yields and chemoselectivity, indicating the potential for diphenylsilane in organic synthesis and pharmaceutical applications (Kuwano, Takahashi & Ito, 1998).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
diphenyl-bis(trimethylsilyloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O2Si3/c1-21(2,3)19-23(20-22(4,5)6,17-13-9-7-10-14-17)18-15-11-8-12-16-18/h7-16H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNMGMSLXRJOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405745 | |
| Record name | 3,3-DIPHENYLHEXAMETHYLTRISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Diphenylhexamethyltrisiloxane | |
CAS RN |
797-77-3 | |
| Record name | 3,3-DIPHENYLHEXAMETHYLTRISILOXANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





